molecular formula C10H10N2O B3058343 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 89021-13-6

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B3058343
CAS No.: 89021-13-6
M. Wt: 174.2 g/mol
InChI Key: VBUGWAVMTICRFW-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to a pyridine ring, with an ethyl group at the 2-position and a formyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde: Contains a phenyl group at the 2-position.

    2-Ethylimidazo[1,2-A]pyridine-3-carboxylic acid: Oxidized form of the carbaldehyde.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGWAVMTICRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520364
Record name 2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89021-13-6
Record name 2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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